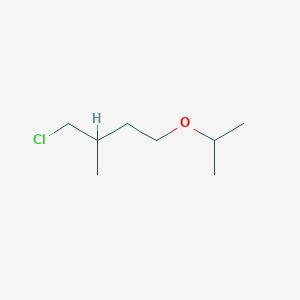
1-Chloro-2-methyl-4-(propan-2-yloxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methyl-4-(propan-2-yloxy)butane is an organic compound with the molecular formula C8H17ClO It is a chlorinated hydrocarbon with an ether functional group
Méthodes De Préparation
The synthesis of 1-Chloro-2-methyl-4-(propan-2-yloxy)butane can be achieved through several routes. One common method involves the reaction of 1-chloro-2-methylbutane with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of isopropanol reacts with the chlorinated hydrocarbon to form the desired ether compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
1-Chloro-2-methyl-4-(propan-2-yloxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atom.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2-methyl-4-(propan-2-yloxy)butane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and other functionalized compounds.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems, including their metabolism and potential toxicological effects.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-methyl-4-(propan-2-yloxy)butane involves its interaction with various molecular targets. The chlorine atom can act as a leaving group in substitution reactions, allowing the compound to participate in nucleophilic substitution mechanisms. The ether functional group can also engage in hydrogen bonding and other interactions with biological molecules, influencing its behavior in biological systems.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methyl-4-(propan-2-yloxy)butane can be compared with other similar compounds such as:
1-Chloro-2-methylpropane: This compound lacks the ether functional group and has different reactivity and applications.
2-Chloro-2-methylpropane: Similar in structure but with the chlorine atom on a different carbon, leading to different chemical properties.
1-Chloro-4-methyl-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H17ClO |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-chloro-2-methyl-4-propan-2-yloxybutane |
InChI |
InChI=1S/C8H17ClO/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
WTLANTCXMDFSDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


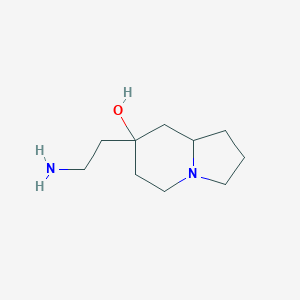
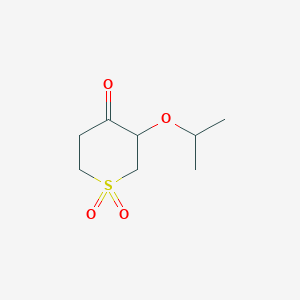
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13202718.png)
![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)
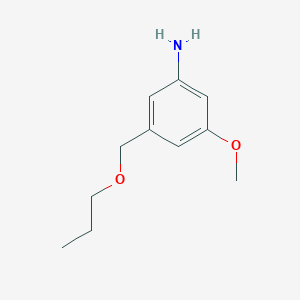
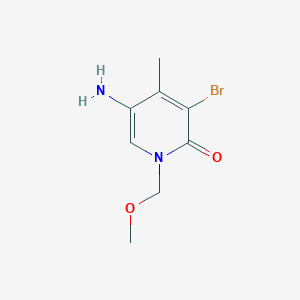
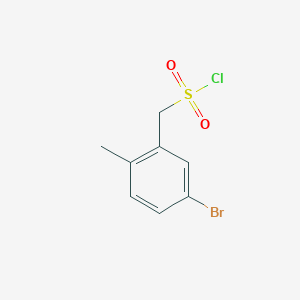
![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
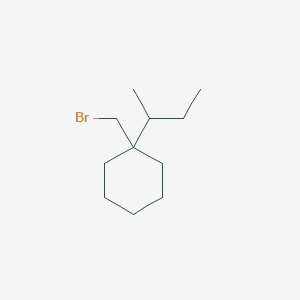
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
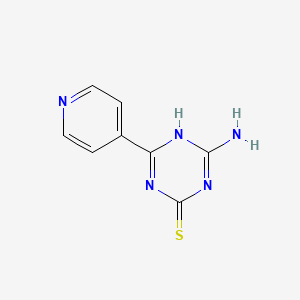

![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
